Fmoc-Glu-ODmab

Peptide synthesis Solid-phase peptide synthesis Orthogonal protection

Choose Fmoc-Glu-ODmab for on-resin γ-carboxyl deprotection where Fmoc-Glu-OAll and Fmoc-Glu-OtBu fail. Unlike Pd(0)-dependent allyl cleavage or acid-labile, non-selective tBu deprotection, the ODmab ester is quantitatively cleaved with 2% hydrazine in DMF—fully orthogonal to Fmoc and all tBu-based protecting groups. This metal-free chemistry eliminates catalyst contamination risks for cell-based assays and in vivo studies. Pair with Lys(ivDde) for simultaneous single-step unmasking of both side-chains plus Lys(ivDde), a decisive process advantage over sequential strategies. Fully compatible with automated microwave SPPS. Pre-loaded Fmoc-Glu(Wang resin)-ODmab available for GMP cyclic peptide manufacturing with specified loading to minimize lot-to-lot variability.

Molecular Formula C40H44N2O8
Molecular Weight 680.8 g/mol
Cat. No. B557587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu-ODmab
SynonymsFmoc-Glu-ODmab; 172611-75-5; AKOS025404243; ZINC150339210; AK187063; FT-0696181; Fmoc-L-glutamicacid-a-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino]benzylester
Molecular FormulaC40H44N2O8
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
InChIKeyNPQLJRFJRUQEMA-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Glu-ODmab in Fmoc SPPS: Orthogonal Side-Chain Protection for Cyclic and Lactam-Bridged Peptide Procurement


Fmoc-Glu-ODmab (CAS 172611-75-5) is a quasi-orthogonally protected L-glutamic acid derivative designed for Fmoc solid-phase peptide synthesis (SPPS) . The compound combines an Nα-Fmoc protecting group with the γ-carboxyl ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester . This protection scheme enables the selective, on-resin deprotection of the Glu side-chain carboxyl group while preserving all other standard tBu-based protecting groups intact, a critical capability for constructing cyclic peptides and side-chain lactam bridges in automated synthesis workflows .

Why Fmoc-Glu-ODmab Cannot Be Replaced with Fmoc-Glu-OAll or Fmoc-Glu-OtBu for Orthogonal Deprotection Workflows


Interchanging Fmoc-Glu-ODmab with Fmoc-Glu-OAll or Fmoc-Glu-OtBu fails at the orthogonal deprotection step. Fmoc-Glu-OAll requires Pd(0)-catalyzed cleavage, which is incompatible with many sensitive peptide modifications and introduces metal contamination concerns . Fmoc-Glu-OtBu cannot be orthogonally removed on-resin because it shares the same acid-labile cleavage mechanism (TFA) as all other side-chain protecting groups in standard Fmoc/tBu SPPS, providing zero sequence-specific side-chain selectivity . Fmoc-Glu-ODmab uniquely occupies the orthogonal chemical space where deprotection proceeds quantitatively under mild hydrazine conditions while leaving both Fmoc and tBu groups completely intact .

Fmoc-Glu-ODmab Procurement-Relevant Differentiation: Quantitative Evidence vs. Fmoc-Glu-OAll and Fmoc-Glu-OtBu


Fmoc-Glu-ODmab vs. Fmoc-Glu-OAll: Orthogonal Compatibility with tBu Protecting Groups

The ODmab ester is fully orthogonal to tBu-based protecting groups, enabling selective on-resin γ-carboxyl deprotection without disturbing other side-chain protections . In contrast, Fmoc-Glu-OAll cannot achieve orthogonal selectivity in Fmoc/tBu SPPS; allyl ester cleavage requires Pd(0) catalysis, a non-orthogonal condition that introduces metal residues and potential side-reactions with sensitive peptide modifications .

Peptide synthesis Solid-phase peptide synthesis Orthogonal protection

Fmoc-Glu-ODmab vs. Fmoc-Glu-OAll: Quantitative Deprotection Kinetics and Process Efficiency

Dmab esters undergo quantitative cleavage with 2% hydrazine in DMF within minutes under mild, metal-free conditions . Fmoc-Glu-OAll requires Pd(Ph3P)4/CHCl3/AcOH/NMM for allyl ester removal, a more complex, time-intensive procedure that demands rigorous exclusion of air and moisture, followed by extensive washing to remove palladium catalyst residues .

Peptide synthesis Solid-phase peptide synthesis Deprotection kinetics

Fmoc-Glu-ODmab vs. Fmoc-Glu-OtBu: On-Resin Side-Chain Selectivity

The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF, enabling on-resin side-chain activation . Fmoc-Glu-OtBu provides no on-resin orthogonal selectivity; the OtBu group shares the same acid-labile cleavage mechanism (TFA) as all other standard Fmoc/tBu side-chain protections, and is typically removed only during global final deprotection and cleavage .

Peptide synthesis Solid-phase peptide synthesis Side-chain deprotection

Fmoc-Glu-ODmab + Lys(ivDde) Pairing: Single-Step Simultaneous Deprotection for Lactam Bridge Synthesis

For on-resin synthesis of side-chain to side-chain lactam bridged peptides, the combination of Lys(ivDde) and Glu(ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step using 2% hydrazine in DMF . Alternative pairings require sequential deprotection protocols, increasing synthesis steps and cycle time.

Peptide synthesis Lactam bridge Side-chain cyclization

Fmoc-Glu-ODmab Pre-Loaded Resins: Validated Substitution and Loading Specifications for Cyclic Peptide Procurement

Fmoc-Glu(Wang resin)-ODmab pre-loaded resin is commercially available with validated substitution specifications . The ODmab group can be removed on the solid phase by treatment with 2% hydrazine in DMF while preserving standard t-butyl-based protecting groups, enabling direct use in automated synthesizers for head-to-tail cyclic peptide production . Comparable Fmoc-Glu-OAll pre-loaded resins are not commercially validated at equivalent scale and purity.

Peptide synthesis Pre-loaded resin Cyclic peptides

Procurement-Critical Applications of Fmoc-Glu-ODmab: Where Orthogonal Side-Chain Activation Delivers Differentiated Value


Head-to-Tail Cyclic Peptide Synthesis via Microwave-Enhanced Automated SPPS

Fmoc-Glu-ODmab is used as the C-terminal amino acid for on-resin head-to-tail cyclization. After linear peptide assembly, the Dmab group is selectively deprotected on-resin using 2% hydrazine in DMF, freeing the γ-carboxyl for subsequent cyclization coupling. This approach enables fully automated synthesis of head-to-tail cyclic peptides when combined with microwave-enhanced coupling, delivering rapid synthesis times and high product purity [1]. Fmoc-Glu-OAll cannot match this efficiency due to Pd(0) catalyst incompatibility with automated microwave SPPS workflows.

Side-Chain to Side-Chain Lactam Bridge Formation Using Lys(ivDde)/Glu(ODmab) Pairing

For synthesizing conformationally constrained peptides containing Glu-Lys lactam bridges, the combination of Lys(ivDde) and Glu(ODmab) enables simultaneous unmasking of both side-chains in a single hydrazine treatment step . This single-step orthogonal deprotection is a significant process advantage over sequential deprotection strategies required for alternative protecting group pairings, reducing total synthesis time and minimizing resin handling in both research-scale and GMP manufacturing workflows.

High-Purity Peptide Library Synthesis Requiring Metal-Free Deprotection

Fmoc-Glu-ODmab is suitable for parallel synthesis of peptide libraries where metal contamination from Pd(0)-catalyzed allyl deprotection would compromise biological screening results. The ODmab group is quantitatively cleaved with 2% hydrazine in DMF under metal-free conditions, eliminating catalyst residue concerns . This is particularly relevant for peptides destined for cell-based assays or in vivo studies where trace palladium could interfere with biological readouts.

GMP Cyclic Peptide Manufacturing with Pre-Loaded Fmoc-Glu-ODmab Wang Resins

Fmoc-Glu(Wang resin)-ODmab pre-loaded resin provides a validated, reproducible starting material for GMP manufacturing of glutamic acid-containing cyclic peptides. The resin offers specified loading (0.40-1.00 mmol/g for standard variant; 0.20-0.40 mmol/g for LL variant), reducing process variability and eliminating the need for manual esterification steps that introduce lot-to-lot inconsistency in production-scale SPPS .

Technical Documentation Hub

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